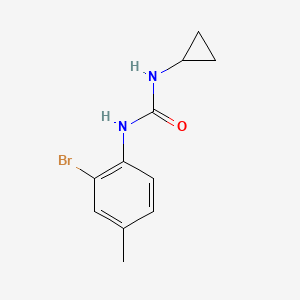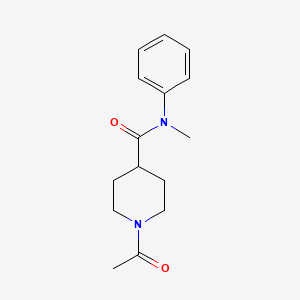
(3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone, also known as DCTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCTM belongs to the class of thiomorpholine derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone is not fully understood, but it is thought to involve the modulation of multiple signaling pathways. In cancer cells, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been shown to inhibit the activity of several key enzymes involved in cell growth and survival, including protein kinase B (AKT) and mammalian target of rapamycin (mTOR). (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has also been found to induce the expression of tumor suppressor genes, such as p53, which play a critical role in regulating cell cycle progression and apoptosis.
In macrophages, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has also been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects
(3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been found to exhibit a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis. In macrophages, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the expression of adhesion molecules, and suppress the phagocytic activity of macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone is its potent anti-cancer and anti-inflammatory properties, which make it an attractive candidate for further development as a therapeutic agent. (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone is also relatively easy to synthesize and purify, making it readily available for laboratory experiments.
However, there are also some limitations associated with the use of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone in lab experiments. For example, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain cell-based assays. In addition, the mechanism of action of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone is not fully understood, which may complicate the interpretation of experimental results.
Orientations Futures
Despite the progress that has been made in understanding the biological activity of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone, there is still much to be learned about its mechanism of action and potential therapeutic applications. Some possible future directions for research include:
- Investigating the effect of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone on other signaling pathways involved in cancer and inflammation, such as the mitogen-activated protein kinase (MAPK) pathway and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.
- Conducting in vivo studies to evaluate the efficacy and safety of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone in animal models of cancer and inflammatory diseases.
- Developing novel drug delivery systems to enhance the bioavailability and targeting of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone to specific tissues and cells.
- Exploring the potential use of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone in combination with other anti-cancer and anti-inflammatory agents to enhance therapeutic efficacy and reduce toxicity.
Conclusion
In conclusion, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone ((3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone) is a promising chemical compound that exhibits potent anti-cancer and anti-inflammatory properties. The synthesis method of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3,4-dichlorobenzaldehyde with thiomorpholine-4-carboxylic acid. (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. The mechanism of action of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone is not fully understood, but it is thought to involve the modulation of multiple signaling pathways. (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been found to exhibit a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. While there are some limitations associated with the use of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone in lab experiments, further research is needed to fully understand its therapeutic potential and develop novel treatment strategies.
Méthodes De Synthèse
The synthesis of (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone involves the reaction of 3,4-dichlorobenzaldehyde with thiomorpholine-4-carboxylic acid in the presence of a suitable base and a coupling agent. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the corresponding thiomorpholinylmethanone derivative. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
(3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
In addition to its anti-cancer properties, (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone has also been found to exhibit anti-inflammatory activity. In vitro studies have shown that (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in stimulated macrophages. This suggests that (3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NOS/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLPBHJRTLVRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)-thiomorpholin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7513160.png)



![1-(2-fluorophenyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B7513199.png)
![N-[(3-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7513213.png)


![N-[(3-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7513236.png)



![3-(3-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7513275.png)
